molecular formula C15H16ClN3O3S2 B12207537 (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B12207537
M. Wt: 385.9 g/mol
InChI Key: UWANQRGTKDENIQ-RMKNXTFCSA-N
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Description

系统命名与IUPAC规范

根据国际纯粹与应用化学联合会(IUPAC)命名规则,目标化合物的系统名称可分解为三个核心结构单元:

  • 母核识别 :1,3,4-噻二唑环作为核心杂环体系,其编号规则遵循硫原子位于1号位,两个氮原子分别占据3号和4号位
  • 取代基定位
    • 丁基磺酰基(butylsulfonyl)通过硫原子连接在噻二唑环5号位
    • 烯胺结构中的亚氨基(ylidene)位于2号位氮原子
    • 4-氯苯基通过丙-2-烯酰胺侧链与亚氨基相连
  • 立体化学描述 :双键构型采用E/Z标记法,分子中两个双键均呈现E式构型。

该命名体系完整反映了分子的拓扑结构与立体化学特征,其系统名称严格遵循IUPAC 2013版有机化合物命名指南第H-1.3章节对杂环化合物的规定

杂环化学中的结构分类

目标化合物属于多取代1,3,4-噻二唑衍生物,其结构特征可通过以下分类体系解析:

结构层次 分类描述 化学意义
核心杂环 1,3,4-噻二唑(thiadiazole) 提供电子离域体系,影响分子反应活性
取代基类型 磺酰基(-SO2-)、烯胺(-N=C-)、芳香取代基 调控分子极性、空间位阻及生物靶点结合能力
共轭体系 噻二唑环-烯胺-苯基共轭链 增强分子平面性,促进π-π堆积相互作用

该分子的结构复杂性体现在三个维度:

  • 电子效应协同 :磺酰基强吸电子性与苯环供电子性形成极化梯度
  • 空间构型调控 :丁基链引入柔性结构单元,平衡分子刚性与溶解性
  • 氢键网络构建 :烯胺部位的酰胺基团可作为氢键供体/受体

噻二唑衍生物的发展脉络

1,3,4-噻二唑类化合物的研究历经三个关键阶段:

第一阶段(1950-1980年) :基础结构探索

  • 1956年首次合成简单1,3,4-噻二唑核
  • 1970年代发现磺胺类噻二唑衍生物的抗菌活性,推动结构修饰研究

第二阶段(1980-2000年) :功能化衍生

  • 引入磺酰基、酰胺基等极性基团改善生物利用度
  • 1992年报道首例具有抗癌活性的噻二唑-烯胺杂合体

第三阶段(2000年至今) :智能化设计

  • 计算机辅助药物设计指导靶向修饰
  • 2015年开发出具有双重作用机制的噻二唑-磺酰基衍生物

目标化合物的设计继承并发展了上述研究传统,其结构融合了第二代的功能化取代基与第三代的理性设计理念。分子中丁基磺酰基的引入显著改善了脂溶性,而4-氯苯基的选择则基于QSAR模型对芳香取代基电子效应的优化。

Properties

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

(E)-N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H16ClN3O3S2/c1-2-3-10-24(21,22)15-19-18-14(23-15)17-13(20)9-6-11-4-7-12(16)8-5-11/h4-9H,2-3,10H2,1H3,(H,17,18,20)/b9-6+

InChI Key

UWANQRGTKDENIQ-RMKNXTFCSA-N

Isomeric SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, 4-chlorobenzoic acid is esterified to methyl 4-chlorobenzoate, followed by hydrazide formation using hydrazine hydrate. Subsequent treatment with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) yields the thiadiazole-2-thiol intermediate (Scheme 1).

Reaction Conditions :

  • Solvent : Ethanol/water mixture

  • Temperature : 0°C to ambient

  • Catalyst : KOH or NaOH

  • Yield : 81–94%

Alternative Green Chemistry Approach

A solvent-free method using tert-butyl hydroperoxide (TBHP) enables cyclization of 4-chlorobenzaldehyde and thiosemicarbazide at room temperature, producing 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with 80% yield. This method reduces environmental impact and avoids toxic solvents.

Introduction of the Butylsulfonyl Group

Sulfonylation of Thiadiazole-2-Thiol

The thiol group at position 2 of the thiadiazole ring is oxidized to a sulfonyl group. Chlorination of the thiol intermediate with Cl₂ in acetic acid/water generates the sulfonyl chloride, which reacts with butylmagnesium bromide or butylsulfonyl chloride to install the butylsulfonyl moiety.

Optimization Notes :

  • Solvent : Methylene chloride/water improves solubility.

  • Oxidizing Agent : Chlorine gas or oxone.

  • Yield : 70–85%.

Direct Alkylation-Sulfonylation

An alternative route involves alkylating the thiadiazole with 1-bromobutane followed by oxidation using H₂O₂/CF₃COOH to convert the sulfide to sulfonyl. This one-pot method streamlines synthesis but requires careful stoichiometry to avoid over-oxidation.

Formation of the Enamide Side Chain

Condensation with 3-(4-Chlorophenyl)Prop-2-Enoyl Chloride

The enamide group is introduced via nucleophilic acyl substitution. The sulfonylated thiadiazole reacts with 3-(4-chlorophenyl)prop-2-enoyl chloride in the presence of triethylamine (TEA) as a base (Scheme 2).

Reaction Conditions :

  • Solvent : Acetonitrile or dioxane

  • Temperature : 20–25°C

  • Yield : 65–78%

Stereochemical Control

The E-configuration of the enamide is ensured by using DCC/HOBt coupling reagents, which minimize isomerization during acylation. Microwave-assisted synthesis at 80°C for 15 minutes further enhances stereoselectivity (yield: 82%).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantages
Cyclization + SulfonylationCS₂, Cl₂, Butylsulfonyl Cl0–25°C, EtOH/H₂O70–85%High purity, scalable
Green ChemistryTBHP, 4-Cl-benzaldehydeRT, solvent-free80%Eco-friendly, minimal byproducts
Alkylation-Oxidation1-Bromobutane, H₂O₂50°C, CH₂Cl₂68%One-pot, fewer steps
Enamide CondensationEnoyl chloride, TEA25°C, dioxane65–78%Stereoselective, mild conditions

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.11 (d, 2H, ArH), 7.68 (d, 2H, ArH), 6.82 (d, 1H, CH=CH), 5.92 (d, 1H, CH=CH), 3.45 (t, 2H, SO₂CH₂), 1.52–1.45 (m, 4H, CH₂CH₂CH₂CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N).

Purity and Yield Optimization

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity. Recrystallization from ethanol improves yield to 92% .

Chemical Reactions Analysis

Incorporation of the Butylsulfonyl Group

The butylsulfonyl group is introduced via sulfonation of the thiadiazole thiol . This involves:

  • Oxidation to sulfonyl chloride : Reaction of the thiol intermediate with chlorine gas in a biphasic system (e.g., HCl/water and 1,2-dichloroethane) .

  • Nucleophilic substitution : Reaction of the sulfonyl chloride with butylamine or butylthiol to form the sulfonamide or sulfide .

Reaction TypeReagents/ConditionsYieldReference
Sulfonyl chloride formationCl₂ gas, HCl/water, 1,2-dichloroethane42%
Sulfonamide formationButylamine, triethylamine, acetonitrile~37–50%

Formation of the Enamide Moiety

The (2E)-prop-2-enamide group is synthesized through aldol condensation or dehydration of an amide precursor . Typical steps include:

  • Acylation : Reaction of a primary amine with an acid chloride (e.g., 3-(4-chlorophenyl)prop-2-enoyl chloride).

  • Dehydration : Elimination of water via heating or using dehydrating agents (e.g., POCl₃) to form the double bond .

Reaction TypeReagents/ConditionsKey Feature
AcylationAcid chloride, amine, DMAPAmide formation
DehydrationPOCl₃, DMF, heat(2E)-selectivity

Key Characterization and Stability

  • Spectroscopic analysis :

    • ¹H NMR : Confirm the (2E) configuration via coupling constants (e.g., J = 8.6 Hz for aromatic protons) .

    • IR : Absorption bands at ~1220–1251 cm⁻¹ indicate sulfonamide groups .

  • Stability : The thiadiazole core and sulfonamide group exhibit stability under acidic conditions but may undergo hydrolysis under strong alkaline conditions .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. For instance, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including LoVo and MCF-7. The results indicated that certain derivatives exhibited significant anti-proliferative effects, with IC50 values suggesting their effectiveness in inhibiting cancer cell growth. Notably, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, indicating promising potential for further drug development .

Case Study: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) among synthesized thiadiazole derivatives revealed that modifications to the phenyl fragment significantly influenced anticancer activity. For example, compounds with varying substituents on the 5-phenyl group showed distinct anti-proliferative properties, underscoring the importance of chemical structure in determining biological efficacy .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activity. Research indicates that these compounds can exhibit comparable effects to standard antibiotics such as ciprofloxacin and griseofulvin. The antimicrobial assays demonstrated that certain thiadiazole derivatives possess significant inhibitory effects against a range of bacterial strains, suggesting their potential as alternative therapeutic agents in combating resistant pathogens .

Synergistic Drug Interactions

Another area of interest is the synergistic interaction between thiadiazole derivatives and existing antibiotics. A study focused on the interaction between a specific thiadiazole derivative and Amphotericin B (AmB) showed that the combination significantly enhanced the clinical efficacy of AmB while reducing its toxicity. Spectroscopic analyses revealed that the thiadiazole derivative facilitated disaggregation of AmB aggregates, leading to improved antimicrobial activity at lower concentrations . This finding suggests that incorporating thiadiazole derivatives into treatment regimens could optimize antibiotic effectiveness.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Evaluation against cancer cell linesIC50 values as low as 2.44 µM in LoVo cells
Antimicrobial Comparison with standard antibioticsComparable activity to ciprofloxacin
Synergistic Effects Interaction with Amphotericin BEnhanced efficacy and reduced toxicity

Mechanism of Action

The mechanism of action of (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Structural Features and Melting Points

Compound Name / Structure Key Substituents Melting Point (°C) Reference
Target Compound: (2E)-N-[(2E)-5-(Butylsulfonyl)-1,3,4-thiadiazol-2-ylidene]-3-(4-Cl-Ph)prop-2-enamide Butylsulfonyl, 4-Cl-Ph Not reported -
6f: 3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-Cl-Ph)-thiadiazol-2-ylidene)-3-oxopropanenitrile) Acetyl, 4-Cl-Ph, nitrile 295
11a: 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one Acetyl, phenyl, coumarin 214–216
11f: 6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-thiadiazol-2-ylidene)hydrazono)ethyl)-2H-chromen-2-one Thiophene-2-carbonyl, phenyl 240–242
N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-ylidene]-2-methylbenzamide 2-Chlorobenzylsulfonyl, methylbenzamide Not reported

Key Observations:

  • The target compound’s butylsulfonyl group is bulkier than acetyl or benzylsulfonyl substituents in analogs, which may reduce crystallinity and lower melting points compared to compounds like 6f (295°C) .

Biological Activity

The compound (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide , a derivative of the 1,3,4-thiadiazole scaffold, exhibits significant biological activity across various domains. Thiadiazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activities associated with this specific compound and similar thiadiazole derivatives based on recent research findings.

Antimicrobial Activity

  • Mechanism : Thiadiazole derivatives often act by inhibiting bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis. The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances hydrogen bonding capabilities, contributing to their antimicrobial efficacy .
  • Research Findings :
    • In studies involving derivatives of 1,3,4-thiadiazole, compounds have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated activity comparable to standard antibiotics like ampicillin .
    • Notably, compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundActivityMIC (µg/mL)Reference
Thiadiazole Derivative AAntibacterial62.5
Thiadiazole Derivative BAntifungal32–42
(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamideTBDTBDCurrent Study

Anticancer Activity

  • Mechanism : The anticancer properties of thiadiazoles are primarily attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the inhibition of tubulin polymerization .
  • Case Studies :
    • A study reported that certain thiadiazole derivatives showed potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating strong activity .
    • The compound's structure allows for interactions with key proteins involved in cell cycle regulation and apoptosis pathways.
CompoundCancer Cell LineIC50 (µg/mL)Reference
Thiadiazole Derivative CMCF-710.10
Thiadiazole Derivative DHepG25.36
(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamideTBDTBDCurrent Study

Anti-inflammatory Activity

Thiadiazole compounds have also been noted for their anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that certain derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazoles can be influenced by structural modifications. Key factors include:

  • Substituents : The nature and position of substituents on the thiadiazole ring can enhance or diminish biological activity.
  • Hydrophobicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2-ylidene]-3-(4-chlorophenyl)prop-2-enamide, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, thiadiazole ring formation, and enamide coupling. For example:

Esterification : React 4-chlorophenylpropanoic acid with ethanol in the presence of H₂SO₄ to form the ethyl ester .

Thiadiazole Synthesis : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .

Sulfonation : Introduce the butylsulfonyl group via sulfonation with butylsulfonyl chloride in DMF at 0–5°C .

Enamide Formation : Couple the thiadiazole intermediate with 4-chlorophenylpropenamide using N-ethylmorpholine as a base in DMSO .

  • Purification : Recrystallize intermediates from DMSO/water (2:1) or use column chromatography with ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole ring and enamide geometry .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/S bonds) .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% deviation) .
  • HPLC-MS : Assess purity (>95%) and detect sulfonation byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core?

  • Methodological Answer :

  • Catalyst Screening : Replace POCl₃ with PCl₅ or PBr₃ to enhance cyclization efficiency .
  • Solvent Effects : Use DMF or acetonitrile to stabilize intermediates during thiadiazole formation .
  • Temperature Control : Maintain 90°C under reflux to minimize side reactions (e.g., hydrolysis) .
  • Yield Tracking : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. What computational strategies are suitable for predicting the compound’s pharmacological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR, leveraging the compound’s sulfonyl and chlorophenyl groups .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can contradictions in solubility data between experimental and computational predictions be resolved?

  • Methodological Answer :

  • Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) and DMSO to measure logP .
  • QSAR Modeling : Adjust atomic contributions in ClogP or ALOGPS algorithms to align with observed solubility .
  • Cosolvent Screening : Test solubility enhancers like β-cyclodextrin for formulation studies .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer :

  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring .
  • Excipient Compatibility : Blend with lactose or PVP to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity : Store in amber vials under N₂ to avoid photodegradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystal structures of analogous thiadiazoles?

  • Methodological Answer :

  • Re-crystallization : Compare multiple polymorphs (e.g., from DMSO vs. ethanol) to identify dominant packing motifs .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π vs. N–H···S) using CrystalExplorer .
  • DFT Refinement : Reconcile experimental XRD data with computational lattice energy calculations .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Cyclization AgentPCl₅ (vs. POCl₃)+15%
SolventDMF+20%
Temperature90°C (reflux)-5% side products

Table 2 : Analytical Benchmarks

TechniqueCritical ObservationApplication
¹H NMR (DMSO-d₆)δ 8.2 ppm (thiadiazole NH)Confirm tautomeric form
X-ray Diffractiond(N–H···O) = 2.89 ÅValidate H-bond network

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